Cas no 1073371-99-9 (3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester)

3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling by protecting the boronic acid moiety from hydrolysis. The methoxycarbonyl and hydroxy substituents provide versatility for further functionalization, making it valuable in pharmaceutical and material science applications. Its crystalline structure ensures high purity, while its compatibility with various reaction conditions allows for efficient C-C bond formation. This compound is particularly useful in synthesizing complex biaryl structures, offering reliable performance in both academic and industrial research settings.
3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester structure
1073371-99-9 structure
Product Name:3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester
CAS No:1073371-99-9
MF:C14H19BO5
MW:278.108664751053
MDL:MFCD08458200
CID:839985
PubChem ID:17998928
Update Time:2025-05-20

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester
    • 3-Hydroxy-4-methoxycarbonylphenylboronic acid, pinacol ester
    • YSB37199
    • YSZC1595
    • 3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester, AldrichCPR
    • AKOS015960150
    • 1073371-99-9
    • CS-0100676
    • NS00015793
    • 3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester
    • Methyl2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • FS-5869
    • Benzoic acid, 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • SY029124
    • SCHEMBL2697552
    • J-001886
    • Methyl 2-hydroxybenzoate-4-boronic acid pinacol ester
    • SRYGMLVCVMGUTB-UHFFFAOYSA-N
    • W18499
    • MFCD08458200
    • XH0346
    • methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)salicylate
    • DB-112065
    • DTXSID90592146
    • 3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester
    • MDL: MFCD08458200
    • Inchi: 1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8,16H,1-5H3
    • InChI Key: SRYGMLVCVMGUTB-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C(=O)OC)=C(C=2)O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 278.13300
  • Monoisotopic Mass: 278.1325539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • PSA: 64.99000
  • LogP: 1.47800

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester Production Method

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1073371-99-9)3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester
Order Number:A895460
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:51
Price ($):166.0
Email:sales@amadischem.com

Additional information on 3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester

3-Hydroxy-4-Methoxycarbonylphenylboronic Acid Pinacol Ester: A Comprehensive Overview

The compound 3-Hydroxy-4-Methoxycarbonylphenylboronic Acid Pinacol Ester (CAS No. 1073371-99-9) is a versatile and intriguing molecule in the field of organic chemistry. This compound, often abbreviated as HMPC-Pinacol Ester, belongs to the class of aromatic boronic esters, which have gained significant attention due to their applications in various chemical reactions, particularly in the realm of cross-coupling reactions. The structure of this compound features a phenyl ring substituted with hydroxyl and methoxycarbonyl groups, along with a boronic acid pinacol ester moiety, making it a valuable intermediate in organic synthesis.

Recent advancements in synthetic methodologies have highlighted the importance of aromatic boronic esters like HMPC-Pinacol Ester in constructing complex molecular frameworks. These compounds are widely employed as coupling partners in Suzuki-Miyaura reactions, which are pivotal in the synthesis of biaryls, heteroaryls, and other functionalized aromatic compounds. The presence of the hydroxyl group at the 3-position and the methoxycarbonyl group at the 4-position introduces unique electronic and steric effects, which can be exploited to control reactivity and selectivity in these reactions.

One of the most notable aspects of HMPC-Pinacol Ester is its role as an intermediate in drug discovery and development. The ability to install diverse functional groups onto the aromatic ring through coupling reactions has made this compound a valuable tool for medicinal chemists. For instance, researchers have utilized HMPC-Pinacol Ester to synthesize bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The incorporation of this compound into drug design strategies underscores its significance in modern pharmaceutical research.

In addition to its role in therapeutic chemistry, HMPC-Pinacol Ester has also found applications in materials science. The compound's ability to participate in directed metallation reactions has led to its use in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in electronics, energy storage, and catalysis, further expanding the utility of this compound beyond traditional organic synthesis.

From a synthetic standpoint, HMPC-Pinacol Ester is typically prepared via a multi-step process involving oxidation, esterification, and boronation reactions. The synthesis begins with the preparation of the corresponding phenolic compound, followed by oxidation to introduce the hydroxyl group. Subsequent esterification with methoxy carbonyl chloride yields the methoxycarbonylated derivative. Finally, treatment with pinacol borane under appropriate conditions affords the desired boronic acid pinacol ester.

Recent studies have focused on optimizing the synthesis of HMPC-Pinacol Ester to enhance yield and reduce reaction time. For example, researchers have explored microwave-assisted synthesis techniques to accelerate key steps such as oxidation and esterification. These advancements not only improve efficiency but also contribute to sustainability by minimizing waste generation.

The reactivity of HMPC-Pinacol Ester is influenced by several factors, including steric hindrance from substituents on the aromatic ring and electronic effects arising from functional groups. The hydroxyl group at position 3 introduces electron-donating effects via resonance stabilization, while the methoxycarbonyl group at position 4 exerts electron-withdrawing effects through conjugation. This interplay between donating and withdrawing groups creates a dynamic electronic environment that can be leveraged to control reaction outcomes.

Another area of active research involves exploring HMPC-Pinacol Ester's potential as a building block for constructing heterocyclic compounds. By incorporating this compound into cyclization reactions or tandem processes, chemists can access complex ring systems with diverse functionalities. Such approaches are particularly valuable in natural product synthesis and combinatorial chemistry.

In terms of characterization techniques, HMPC-Pinacol Ester is commonly analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR spectroscopy provides detailed insights into the molecule's structure by revealing information about proton environments and coupling constants. MS analysis helps confirm molecular weight and structural integrity during synthetic steps.

The stability of HMPC-Pinacol Ester under various conditions has also been investigated extensively. While it is generally stable under ambient conditions, exposure to strong acids or bases can lead to decomposition or side reactions. Therefore, proper handling procedures are essential during storage and manipulation.

Looking ahead, ongoing research aims to expand the scope of applications for HMPC-Pinacol Ester further. Potential directions include its use as a chiral auxiliary for asymmetric synthesis or as a component in click chemistry protocols for rapid assembly of complex molecules.

In conclusion, 3-Hydroxy-4-Methoxycarbonylphenylboronic Acid Pinacol Ester stands out as a multifunctional compound with significant implications across diverse fields within organic chemistry. Its unique structure enables participation in a wide range of chemical transformations while offering opportunities for innovation in drug discovery and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1073371-99-9)3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester
A895460
Purity:99%
Quantity:5g
Price ($):166.0
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